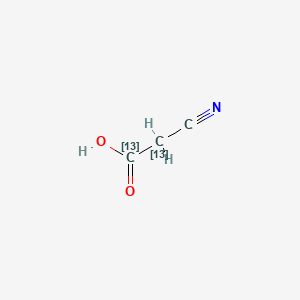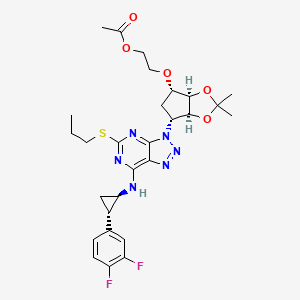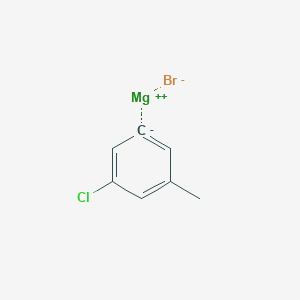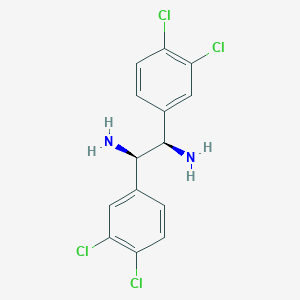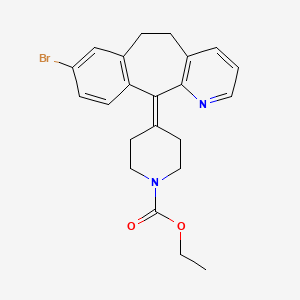
N-Pentyl-N-propyl-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pentyl-N-propyl-beta-alanine is a synthetic compound with the molecular formula C11H23NO2 and a molecular weight of 201.306 g/mol . This compound is part of the beta-alanine family, which is known for its various applications in biochemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-N-propyl-beta-alanine typically involves the reaction of beta-alanine with N-pentyl and N-propyl groups under controlled conditions. One common method is the reductive amination of beta-alanine with N-pentyl and N-propyl aldehydes in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-Pentyl-N-propyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-Pentyl-N-propyl-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Pentyl-N-propyl-beta-alanine involves its interaction with specific molecular targets and pathways. It is known to regulate the pantothenate biosynthetic pathway by limiting the supply of beta-alanine in response to coenzyme A concentration. This regulation is mediated by the formation of a complex between activated aspartate decarboxylase (PanD) and PanZ, leading to the sequestration of the pyruvoyl cofactor as a ketone hydrate .
Comparación Con Compuestos Similares
Similar Compounds
- N-Pentyl-beta-alanine
- N-Propyl-beta-alanine
- Beta-alanine
Uniqueness
N-Pentyl-N-propyl-beta-alanine is unique due to its dual substitution with both N-pentyl and N-propyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C11H23NO2 |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
3-[pentyl(propyl)amino]propanoic acid |
InChI |
InChI=1S/C11H23NO2/c1-3-5-6-9-12(8-4-2)10-7-11(13)14/h3-10H2,1-2H3,(H,13,14) |
Clave InChI |
DSBPRSJLVKJQCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCC)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


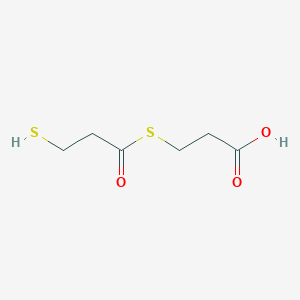



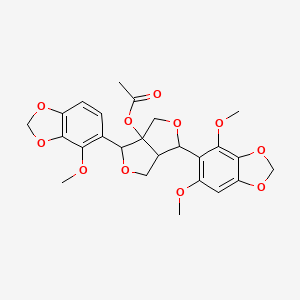
![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)
